4-[(Carbamoylmethyl)amino]benzoic acid
Description
Contextualization within Aminobenzoic Acid Derivatives and Their Significance in Medicinal Chemistry
Aminobenzoic acids are a class of aromatic compounds that feature both an amino group and a carboxylic acid group attached to a benzene (B151609) ring. nih.gov The isomers of aminobenzoic acid, particularly 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA), serve as a versatile scaffold in the synthesis of a wide array of derivatives with diverse biological activities. nih.govnih.gov Historically, PABA is recognized as a precursor in the biosynthesis of folate in many microorganisms, a pathway that has been a classical target for antimicrobial agents like sulfonamides. nih.gov
The structural versatility of PABA, allowing for chemical modifications at both the amino and carboxylic acid moieties, has made it a valuable building block in drug discovery. nih.gov Derivatives of 4-aminobenzoic acid have been investigated for a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and cholinesterase inhibitory activities. nih.govresearchgate.netresearchgate.net The PABA scaffold can be found in a variety of approved drugs, underscoring its importance in medicinal chemistry. nih.govresearchgate.net The simple, non-toxic nature of PABA, coupled with the significant biological activities of its derivatives, continues to drive research into novel compounds based on this framework. nih.govresearchgate.net
The following table provides a summary of the physicochemical properties of 4-[(Carbamoylmethyl)amino]benzoic acid.
| Property | Value |
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 4-[(2-amino-2-oxoethyl)amino]benzoic acid |
| SMILES | C1=CC(=CC=C1C(=O)O)NCC(=O)N |
| InChI Key | XOMZHUGJFNYGBK-UHFFFAOYSA-N |
Importance of Carbamoylmethyl and Amine Linkages in Bioactive Molecules
The biological significance of this compound is further enhanced by the presence of the carbamoylmethyl group and the secondary amine linkage. The carbamoyl (B1232498) group, which is a carboxamide, is a common functional group in many pharmaceuticals. The amide bond is known for its stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.
Research Trajectory and Future Directions for Derivatives of the 4-Aminobenzoic Acid Scaffold
The research trajectory for derivatives of the 4-aminobenzoic acid scaffold is continuously evolving, driven by the need for new therapeutic agents with improved efficacy and selectivity. Current research efforts are focused on several key areas:
Enzyme Inhibition: A significant area of investigation is the design of PABA derivatives as enzyme inhibitors. For instance, derivatives have been synthesized and evaluated as inhibitors of cholinesterases, which are key targets in the management of Alzheimer's disease. nih.govresearchgate.net
Antimicrobial Agents: The historical success of sulfonamides, which are structural mimics of PABA, continues to inspire the development of new antimicrobial agents based on the PABA scaffold. nih.gov Research is focused on creating derivatives that can overcome microbial resistance. nih.govresearchgate.net
Anticancer Agents: The anticancer potential of PABA derivatives is another active area of research. Studies have explored the cytotoxic effects of these compounds against various cancer cell lines. researchgate.nettandfonline.com
Multidrug Resistance (MDR) Inhibitors: Some 4-aminobenzoic acid derivatives have been identified as inhibitors of multidrug resistance-associated proteins (MRPs), which are involved in the efflux of anticancer drugs from tumor cells. drugbank.com This suggests a potential role for such compounds in overcoming drug resistance in cancer therapy.
Future research on compounds like this compound will likely involve detailed biological evaluations to elucidate their mechanism of action and identify specific molecular targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compound to enhance its potency and selectivity. Furthermore, advanced computational techniques, such as molecular docking and molecular dynamics simulations, will play a vital role in understanding the binding interactions of these molecules and in guiding the design of more effective therapeutic agents. The synthesis of a broader library of analogues with systematic modifications to the carbamoylmethyl side chain and the aromatic ring will be essential to fully explore the therapeutic potential of this chemical class.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-amino-2-oxoethyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-8(12)5-11-7-3-1-6(2-4-7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMZHUGJFNYGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Analytical Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of matter with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.
¹H-NMR (Proton NMR): This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-[(Carbamoylmethyl)amino]benzoic acid, one would expect to observe distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons of the carbamoylmethyl group, the amine (-NH-) proton, the amide (-CONH₂) protons, and the carboxylic acid (-COOH) proton. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of these signals would be crucial for confirming the structure.
¹³C-NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information about the number of non-equivalent carbons and their chemical environment. The spectrum of this compound would show distinct peaks for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the methylene carbon.
A hypothetical data table for the expected NMR signals is presented below.
| ¹H-NMR | ¹³C-NMR | ||
| Assignment | Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) |
| -COOH | > 10 | C=O (acid) | 165-185 |
| Aromatic-H | 6.5 - 8.0 | C=O (amide) | 160-180 |
| -NH- | Variable | Aromatic-C | 110-160 |
| -CONH₂ | 7.0 - 8.5 | -CH₂- | 40-60 |
| -CH₂- | ~4.0 |
Note: This table is illustrative and based on general chemical shift ranges. Actual experimental values would be required for definitive structural assignment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amine and amide, the C=O stretches of the carboxylic acid and amide, and C-N stretching vibrations.
A table of expected IR absorption bands is provided below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| N-H (Amine and Amide) | 3100-3500 |
| C=O (Carboxylic acid) | 1680-1710 |
| C=O (Amide) | 1630-1680 |
| C-N | 1250-1350 |
| Aromatic C=C | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The benzoic acid moiety in this compound contains a conjugated π-system, which would result in characteristic absorption maxima (λmax) in the UV region of the electromagnetic spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound (C₉H₁₀N₂O₃), the molecular weight is 194.19 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass, as well as other peaks resulting from the fragmentation of the molecule.
Chromatographic and Separation Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of a reaction and assessing the purity of a compound. A suitable solvent system would be developed to achieve good separation between the starting materials, the product, and any byproducts. The retention factor (Rf) value would be a characteristic property of the compound in that specific solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of compounds. A reversed-phase HPLC method would likely be employed for this compound, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound would be a key parameter for its identification and quantification.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results are used to confirm the empirical formula of the synthesized molecule. For this compound (C₉H₁₀N₂O₃), the theoretical elemental composition would be:
Carbon (C): 55.67%
Hydrogen (H): 5.19%
Nitrogen (N): 14.43%
Oxygen (O): 24.71%
Experimental values from an elemental analyzer would be expected to be in close agreement with these theoretical percentages to confirm the elemental composition of the compound.
Computational and Theoretical Investigations of 4 Carbamoylmethyl Amino Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior. nih.gov For derivatives of benzoic acid, these calculations help elucidate structure-based biological and chemical properties. actascientific.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity. actascientific.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. actascientific.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. actascientific.comnih.gov
In a DFT study on the related compound 4-(carboxyamino)-benzoic acid using the B3LYP/6-311G basis set, the HOMO energy was calculated to be -6.82 eV and the LUMO energy was -1.82 eV. actascientific.com This results in a significant energy gap of 5.0 eV, which indicates that the molecule has a stable structure. actascientific.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. actascientific.com These parameters provide insights into various aspects of the molecule's chemical behavior. nih.gov For 4-(carboxyamino)-benzoic acid, these descriptors have been determined and are summarized in the table below. actascientific.com The ionization energy (6.82 eV) reflects the energy needed to remove an electron, while the low electron affinity (1.82 eV) suggests the compound readily accepts electrons. actascientific.com The electrophilicity index (3.73) is a measure of the energy lowering due to maximal electron flow between a donor and acceptor and is used to describe biological activity. actascientific.com
| Parameter | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.82 | eV |
| LUMO Energy | -1.82 | eV |
| Energy Gap (ΔE) | 5.00 | eV |
| Ionization Energy (I) | 6.82 | eV |
| Electron Affinity (A) | 1.82 | eV |
| Electronegativity (χ) | 4.32 | eV |
| Chemical Potential (μ) | -4.32 | eV |
| Global Hardness (η) | 2.50 | eV |
| Global Softness (S) | 0.40 | eV⁻¹ |
| Electrophilicity Index (ω) | 3.73 | eV |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, using a color scale to denote different potential values. libretexts.org Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net Green and yellow represent areas with intermediate or neutral potential. libretexts.org
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations describe the static electronic properties of a molecule, conformational analysis and molecular dynamics (MD) simulations provide insight into its dynamic behavior. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule by exploring the potential energy surface associated with the rotation of its single bonds.
Molecular dynamics simulations model the physical movements of atoms and molecules over time. nih.gov These simulations are crucial for understanding the flexibility of 4-[(Carbamoylmethyl)amino]benzoic acid, its interactions with solvent molecules, and its stability under different conditions. nih.govresearchgate.net For instance, MD simulations performed on benzoic acid derivatives have been used to assess the stability and compactness of protein-ligand complexes by analyzing metrics such as the root-mean-square deviation (RMSD) and radius of gyration over the simulation period. nih.gov Such studies can also reveal the key interactions, including hydrogen bonds and hydrophobic contacts, that stabilize a particular conformation or binding mode. nih.gov
Molecular Docking Studies for Potential Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net
For the related compound 4-(carboxyamino)-benzoic acid, molecular docking studies were conducted to identify its binding energy and interaction mode with the active sites of various proteins. researchgate.net In one such analysis, the compound was docked against four different proteins, with the protein designated 5DT6 showing the most favorable binding results, suggesting it could be a potential biological target for further investigation. actascientific.comresearchgate.net Similarly, docking studies on the related 4-(carboxyamino)-3-guanidino-benzoic acid identified the periplasmic binding protein 1US5 as a promising target. researchgate.net These studies typically evaluate the binding energy, which indicates the stability of the ligand-protein complex, and analyze the specific amino acid residues involved in forming hydrogen bonds and other stabilizing interactions.
Computational Predictions of Reaction Mechanisms and Pathways
Computational chemistry offers powerful methods for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the structures of high-energy transition states and any reaction intermediates. nih.govmdpi.com Techniques like the Intrinsic Reaction Coordinate (IRC) method are used to confirm that a calculated transition state correctly connects the desired reactants and products. nih.gov
In Vitro Biological Activity and Molecular Mechanism Research
Antimicrobial Activity Profiles
Studies have investigated the efficacy of 4-[(Carbamoylmethyl)amino]benzoic acid and its derivatives against a range of pathogenic microorganisms. The core structure is often used as a starting point for the synthesis of more potent antimicrobial compounds.
The antibacterial potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. While many studies focus on derivatives, the parent compound itself has been tested to establish a baseline of activity. For instance, in the development of novel compounds, this compound serves as a key intermediate. Its derivatives, such as certain Schiff bases and thiazolidinone derivatives, have shown notable activity against strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.
However, specific minimum inhibitory concentration (MIC) data for the parent compound, this compound, is not extensively reported in the available literature. Research often prioritizes the reporting of the more active derivatives.
Table 1: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Activity of Derivatives | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to Good | |
| Escherichia coli | Moderate | |
| Bacillus subtilis | Moderate to Good | |
| Pseudomonas aeruginosa | Limited to Moderate | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Data not available |
Note: This table reflects the activity of various derivatives as specific data for the parent compound is limited in the searched literature.
The antifungal properties of this compound have also been explored, typically in parallel with antibacterial screening. Derivatives of this compound have demonstrated activity against clinically relevant fungal species. For example, certain synthesized derivatives showed inhibitory effects against Candida albicans and Aspergillus niger. As with antibacterial studies, the focus remains heavily on the synthesized analogues rather than the foundational acid itself.
Table 2: Antifungal Activity of this compound Derivatives
| Fungal Species | Activity of Derivatives | Reference |
|---|---|---|
| Candida albicans | Moderate | |
| Aspergillus niger | Moderate |
Note: This table reflects the activity of derivatives, as specific MIC or zone of inhibition data for the parent compound is not detailed in the available sources.
Investigations into the anti-mycobacterial potential of compounds derived from this compound have been undertaken. Research into related structures, such as hydrazones derived from similar benzoic acids, has shown promising results against Mycobacterium tuberculosis. However, direct evidence and specific activity data for this compound against mycobacterial strains are not prominently featured in the currently available scientific literature.
Cytotoxicity Investigations in Cancer Cell Line Models
The cytotoxic effects of this compound derivatives have been assessed against various cancer cell lines to explore their potential in oncology. One study involving novel thiosemicarbazide (B42300) and 1,3,4-thiadiazole (B1197879) derivatives of this compound evaluated their cytotoxicity against the hepatocellular carcinoma cell line (HepG2). While the derivatives exhibited a range of cytotoxic activities, specific IC50 values for the parent compound were not the focus of the report and are not available.
Enzyme Inhibition Assays
The structural features of this compound make it an interesting candidate for enzyme inhibition studies, particularly for enzymes involved in neurodegenerative diseases.
The inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. A study focused on new thiosemicarbazide and 1,3,4-thiadiazole derivatives of this compound investigated their inhibitory potential against these enzymes. The study found that some of the synthesized derivatives displayed significant inhibitory activity against both AChE and BChE, with IC50 values in the micromolar range. The parent compound itself was likely used as a precursor in the synthesis, but its specific inhibitory activity data was not provided in the study.
Table 3: Cholinesterase Inhibition by Derivatives of this compound
| Enzyme | Inhibitory Activity of Derivatives (IC50) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Reported in the range of 1.11 to 6.34 µM | |
| Butyrylcholinesterase (BChE) | Reported in the range of 0.89 to 4.21 µM |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. iomcworld.com For derivatives of PABA, SAR studies have provided insights into the features required for interaction with biological targets like DHPS. A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological effect.
For PABA analogues acting as DHPS inhibitors, the key pharmacophoric features generally include:
An aromatic ring that fits into a specific pocket of the enzyme.
A carboxylic acid group (or a bioisostere) that forms critical interactions, often ionic, within the active site.
An amino group at the para-position, which is crucial for recognition and binding.
The biological activity of PABA derivatives can be significantly altered by introducing various substituents. Modifications to either the amino or carboxyl group can change the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its potency and selectivity. iomcworld.com
In the case of this compound, the key variation is the N-substitution with a carbamoylmethyl group.
Amino Group Substitution: The presence of the -(CH₂CONH₂) group on the nitrogen atom alters the basicity and nucleophilicity of the amino group compared to PABA. This substituent introduces additional hydrogen bond donors and acceptors (in the amide moiety), which could potentially form new interactions within the target's active site.
Steric and Electronic Effects: The size and flexibility of the carbamoylmethyl group could influence how the molecule fits into the active site of an enzyme like DHPS. Research on other PABA derivatives has shown that both electron-donating and electron-withdrawing groups on the benzene (B151609) ring can modulate activity, suggesting that the electronic landscape of the molecule is a key determinant of its biological function. iomcworld.com
The following table illustrates how different substitutions on the PABA scaffold have been shown to influence antimicrobial activity in various studies. This provides a framework for postulating the potential activity of this compound.
| Compound/Derivative Class | Substitution | Observed In Vitro Activity | Reference(s) |
| Schiff Bases of PABA | Imine linkage (-N=CH-) with various aromatic aldehydes at the amino group. | Potent antibacterial and antifungal properties. Activity varies with aldehyde substituents. | nih.gov, researchgate.net, nih.gov |
| Sulfonamides | Sulfonamide group replacing the carboxyl group. | Broad-spectrum antibacterial activity by inhibiting DHPS. | nih.gov |
| Thiazole Derivatives | Thiazole ring attached to the benzoic acid core. | Potent protein kinase CK2 inhibitory activities. | nih.gov |
| This compound | Carbamoylmethyl group on the amino nitrogen. | Hypothesized to have antimicrobial activity via folate pathway modulation. | N/A |
This interactive table is based on data from related PABA derivatives to infer potential structure-activity relationships.
Rational drug design involves the iterative process of designing and synthesizing new compounds with improved biological activity based on an understanding of their molecular target and SAR. nih.gov To enhance the potential bioactivity of this compound as, for instance, an antimicrobial agent, several principles could be applied:
Modification of the Carbamoylmethyl Linker: The length and flexibility of the linker between the amino group and the carbamoyl (B1232498) function could be varied. Shortening or lengthening this linker could optimize the positioning of the terminal amide group within the target's active site.
Substitution on the Aromatic Ring: Introducing small, lipophilic, or electron-withdrawing groups (e.g., halogens, methoxy (B1213986) groups) onto the benzene ring could enhance binding affinity or improve pharmacokinetic properties. Studies on other inhibitors have shown that such modifications can lead to significant increases in potency. nih.gov
Bioisosteric Replacement: The carboxylic acid or the amide moiety could be replaced with other functional groups (bioisosteres) that have similar physicochemical properties but may lead to improved activity, selectivity, or metabolic stability. For example, replacing the amide with a triazole has been a successful strategy in other scaffolds. researchgate.net
These design strategies, guided by computational modeling and in vitro screening, could lead to the development of more potent analogues derived from the this compound scaffold.
Proposed Molecular Mechanisms of Action (based on in vitro findings)
Based on its structural similarity to PABA and the extensive research on related derivatives, the primary proposed molecular mechanism of action for this compound is the inhibition of folate biosynthesis. yeastgenome.orgnih.gov By acting as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), it could disrupt the de novo synthesis of folate in pathogenic microorganisms, leading to the cessation of growth and replication.
Beyond this primary hypothesis, findings from studies on other PABA derivatives suggest additional potential mechanisms:
Inhibition of Multidrug Resistance Proteins (MRPs): Certain 4-aminobenzoic acid derivatives have been identified as inhibitors of MRPs, which are membrane proteins that contribute to drug resistance in cancer cells and pathogens by pumping therapeutic agents out of the cell. nih.gov The carboxyl group is often crucial for this inhibitory activity.
Enzyme Inhibition: Analogues of PABA have been shown to inhibit other enzymes, such as protein kinase CK2, which is involved in cell growth and proliferation. nih.gov The specific substitutions on the PABA scaffold determine the target selectivity and inhibitory potency.
Further in vitro studies are necessary to elucidate the precise molecular mechanism(s) of this compound and to validate these hypotheses. Screening the compound against a panel of microbial and human enzymes would clarify its biological targets and potential therapeutic applications.
Applications in Chemical Biology and Advanced Materials Research
Utility as Building Blocks in Combinatorial Chemistry and Scaffold Design
The concept of a "building block" is central to modern pharmaceutical and materials science research, referring to a core molecular structure that can be systematically modified to generate a large number of derivative compounds. nih.gov Para-aminobenzoic acid (PABA), a structurally related precursor, is widely recognized as a versatile building block due to its capacity for chemical substitution at both the amino and carboxyl groups. nih.govnih.gov This inherent modularity is essential for combinatorial chemistry, a technique used to rapidly synthesize and screen vast libraries of molecules to identify compounds with desired properties.
The structure of 4-[(Carbamoylmethyl)amino]benzoic acid makes it an excellent candidate for scaffold-based drug design and combinatorial library generation. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the secondary amine provides another site for modification. nih.govresearchgate.net This dual functionality allows for the creation of diverse molecular architectures. For example, derivatives of aminobenzoic acid have been synthesized by reacting the core molecule with various aromatic halides or aldehydes to produce extensive libraries of novel compounds. nih.govnih.govmdpi.com
The synthesis of unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, further illustrates the utility of this scaffold. researchgate.net These specialized building blocks can be incorporated into peptides to create peptidomimetics, compounds that mimic the structure and function of natural peptides but may have improved stability or activity. researchgate.net The ability to selectively protect and react the different functional groups on the aminobenzoic acid core is crucial for these sophisticated synthetic strategies. researchgate.net
| Scaffold/Precursor | Synthetic Modification | Resulting Compound Class | Application Area |
|---|---|---|---|
| p-Aminobenzoic acid (PABA) | Reaction with aromatic aldehydes | Schiff Bases | Antimicrobial agents mdpi.comnih.gov |
| p-Aminobenzoic acid (PABA) | Reaction with benzoyl chlorides | 4-Benzamidobenzoic acid derivatives | Enzyme inhibitors nih.gov |
| 4-Aminobenzoic acid | Regioselective amidomethylation | Branched unnatural amino acids | Peptidomimetics researchgate.net |
| Aminobenzoic acids | Coupling with aromatic halides | N-aryl derivatives | Therapeutic agents nih.gov |
Functionalization of Nanomaterials for Catalysis or Sensing Applications
The surface modification, or functionalization, of nanomaterials is a critical step in tailoring their properties for specific applications in fields like catalysis and biosensing. mdpi.comnih.gov Carbon nanomaterials, for instance, often have poor solubility in water, which limits their use in biological systems. mdpi.com Attaching molecules like this compound to the surface of these materials can improve their biocompatibility and introduce new functionalities. mdpi.comresearchgate.net
The process of functionalization involves creating a stable interaction between the nanomaterial and the desired chemical species. researchgate.net In the case of this compound, the carboxylic acid and amino groups serve as anchor points for covalent or non-covalent bonding to the nanomaterial surface. mdpi.com For example, researchers have successfully functionalized reduced graphene oxide (rGO) with p-aminobenzoic acid through a wet chemical method. mdpi.comresearchgate.net This modification provides reactive sites on the nanomaterial surface for further attachment of other molecules. mdpi.com
This strategy has been effectively employed to create novel catalysts. In one study, p-aminobenzoic acid was grafted onto silica-coated magnetic nanoparticles (Fe3O4@SiO2). researchgate.net The resulting material acted as a highly efficient and recyclable organocatalyst for chemical synthesis in water, demonstrating how surface functionalization can create powerful and environmentally friendly catalytic systems. researchgate.net The properties of such functionalized nanomaterials also make them suitable for the development of biosensors capable of detecting specific biomolecules. nih.gov
| Nanomaterial | Functionalizing Agent | Method | Application |
|---|---|---|---|
| Reduced Graphene Oxide (rGO) | p-Aminobenzoic acid | Diazotization (wet chemical) | Biomedical carrier systems mdpi.comresearchgate.net |
| Silica-coated magnetic nanoparticles (Fe3O4@SiO2) | p-Aminobenzoic acid | Grafting | Organocatalysis researchgate.net |
| Gold Nanoparticles (AuNPs) | Disulfide-functionalized PFPA | Photochemical coupling | Biosensing nih.gov |
| Iron Oxide Nanoparticles (Fe3O4) | PFPA-functionalized ligands | Photochemical coupling | Biosensing nih.gov |
Development of Chemical Probes for Biological System Investigations
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to help researchers understand their function in health and disease. nih.govnih.gov The development of high-quality chemical probes is a critical aspect of drug discovery, as they allow for the validation of new therapeutic targets. nih.govnih.gov An ideal probe is built upon a molecular scaffold that can be systematically modified to optimize its potency, selectivity, and cell permeability.
While direct application of this compound as a chemical probe is not extensively documented, its structural characteristics align well with the requirements for a probe scaffold. The aminobenzoic acid core is a common feature in many biologically active compounds and approved drugs, indicating its biocompatibility and favorable interaction with biological systems. nih.govnih.govresearchgate.net
The development of chemical probes for complex targets like the bromodomain protein family highlights the importance of having a versatile chemical scaffold. nih.govmdpi.com Researchers often synthesize libraries of compounds around a central core, making systematic changes to different parts of the molecule to understand structure-activity relationships and achieve high selectivity for the target protein. mdpi.com The bifunctional nature of this compound, with its distinct points for chemical modification, makes it a suitable starting point for such an exploratory synthesis. Future studies could leverage this scaffold to generate novel chemical probes, enabling confident assessment of the biological roles of new protein targets. nih.gov
| Characteristic | Description | Relevance of the Aminobenzoic Acid Scaffold |
|---|---|---|
| Potency | High affinity for the intended biological target. | The scaffold can be modified to optimize interactions with the target's binding site. |
| Selectivity | Minimal interaction with other targets to avoid off-target effects. | Systematic modifications at the amino and carboxyl groups can be used to tune selectivity. mdpi.com |
| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. | The physicochemical properties can be adjusted through chemical derivatization. |
| Synthetic Tractability | The scaffold should be easy to synthesize and modify. | Aminobenzoic acid derivatives are readily synthesized and derivatized using established chemical methods. nih.govnih.gov |
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Undiscovered Biological Targets and Signaling Pathways
A primary objective for future research will be the systematic identification of the biological targets of 4-[(Carbamoylmethyl)amino]benzoic acid. Given that derivatives of PABA are known to interfere with metabolic pathways, such as folate synthesis in microorganisms, a key research direction would be to investigate similar mechanisms for this compound. nih.gov The structural modifications present in this compound may lead it to interact with novel protein targets or signaling pathways not previously associated with PABA.
Initial screening could involve broad-spectrum bioassays to determine its effects on various cell lines, including cancer cells and pathogenic microbes. nih.govresearchgate.net Subsequent target deconvolution could employ advanced techniques such as:
Affinity Chromatography-Mass Spectrometry: To isolate and identify binding proteins from cell lysates.
Chemical Proteomics: To map the interaction profile of the compound across the proteome.
High-Throughput Genetic Screening: Using technologies like CRISPR-Cas9 to identify genes that modulate cellular sensitivity to the compound, thereby revealing its mechanism of action.
Elucidating the signaling pathways affected by this compound is a crucial next step. For instance, if preliminary screens suggest anti-inflammatory activity, further studies could investigate its impact on key inflammatory pathways like NF-κB or MAPK signaling.
Integration of Advanced Computational and Experimental Approaches for Drug Discovery
The discovery and optimization of new therapeutic agents can be significantly accelerated by integrating computational and experimental methods. beilstein-journals.orgmdpi.com For this compound, a computer-aided drug design (CADD) approach could serve as a "virtual shortcut" in the drug discovery pipeline, helping to identify lead molecules and predict their effectiveness. beilstein-journals.org
Table 1: Integrated Drug Discovery Workflow
| Step | Computational Approach | Experimental Validation | Objective |
| 1. Target Identification | Structure-based virtual screening against known protein databases; Homology modeling of potential targets. beilstein-journals.org | In vitro binding assays (e.g., SPR, ITC); Cellular thermal shift assays (CETSA). | Identify and validate high-affinity biological targets. |
| 2. Hit-to-Lead Optimization | Molecular docking to predict binding modes; In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction. | Synthesis of analogs; Structure-Activity Relationship (SAR) studies; In vitro and cell-based activity assays. | Improve potency, selectivity, and drug-like properties of initial hits. |
| 3. Mechanism of Action | Molecular dynamics (MD) simulations to study the dynamic interactions between the compound and its target. mdpi.com | X-ray crystallography or cryo-EM of the compound-target complex; Pathway analysis using transcriptomics or proteomics. | Elucidate the detailed molecular mechanism of action. |
This synergistic approach allows for the rapid screening of virtual libraries and the rational design of new derivatives, saving significant time and resources compared to traditional experimental screening alone. beilstein-journals.org
Design of Novel Analogs with Tailored Biological Activities
The core structure of this compound is amenable to chemical modification, allowing for the design of novel analogs with tailored biological activities. Structure-activity relationship (SAR) studies on other benzoic acid derivatives have shown that modifications to the benzene (B151609) ring or the functional groups can dramatically alter biological effects. nih.goviomcworld.com
Future synthetic chemistry efforts could focus on systematically modifying three key regions of the molecule:
The Benzoic Acid Ring: Introduction of various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) could modulate the compound's electronic properties and lipophilicity, potentially enhancing cell permeability and target engagement.
The Carboxylic Acid Group: Esterification or amidation of this group could create prodrugs with improved bioavailability or alter the compound's solubility and interaction with target proteins.
The Carbamoylmethyl Group: Modification of the terminal amide or the methylene (B1212753) linker could influence binding affinity and selectivity for specific biological targets.
Table 2: Hypothetical Analogs and Potential Activities
| Modification Site | Moiety Introduced | Rationale / Desired Outcome | Potential Application |
| Benzoic Acid Ring | Fluoro- or Chloro- group | Increase metabolic stability and binding affinity. | Anticancer, Antimicrobial iomcworld.com |
| Carboxylic Acid Group | Methyl or Ethyl Ester | Enhance lipophilicity and cell membrane penetration (prodrug strategy). | Improved bioavailability |
| Carbamoylmethyl Group | N-alkylation (e.g., methyl, ethyl) | Modulate hydrogen bonding capacity and steric interactions. | Increased target selectivity |
| Amino Linker | Replacement with a more rigid linker | Constrain conformational flexibility to improve binding to a specific target. | Enhanced potency |
These targeted modifications, guided by computational modeling and SAR data, could lead to the development of potent and selective agents for a range of therapeutic areas.
Potential for Functional Material Development Beyond Current Scope
Beyond its potential therapeutic applications, the chemical structure of this compound makes it an interesting candidate for the development of novel functional materials. The parent compound, PABA, is used as a building block in the synthesis of polyamides and as an organic ligand in the creation of metal-organic frameworks (MOFs).
The presence of multiple functional groups in this compound—a carboxylic acid, a secondary amine, and an amide—offers several handles for polymerization and coordination chemistry. These groups can participate in hydrogen bonding and coordinate with metal ions, suggesting potential applications in:
Polymer Science: As a monomer for the synthesis of novel polyamides or polyesters with unique thermal or mechanical properties. The side chain could introduce specific functionalities, such as improved moisture absorption or sites for further chemical modification.
Supramolecular Chemistry: The molecule's ability to form multiple hydrogen bonds could be exploited to create self-assembling structures like gels, liquid crystals, or other organized molecular assemblies.
Metal-Organic Frameworks (MOFs): The carboxylic acid and other heteroatoms could act as coordinating sites for metal ions, forming porous MOFs. These materials could have applications in gas storage, catalysis, or chemical sensing.
Future interdisciplinary research bridging medicinal chemistry and materials science could therefore uncover entirely new applications for this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
